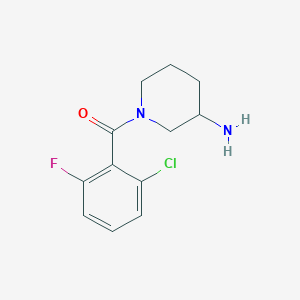

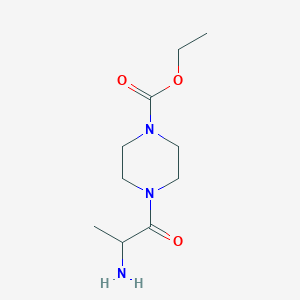

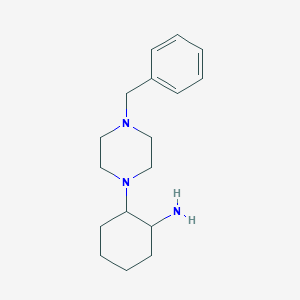

![molecular formula C9H9N3OS B1488426 3-(アゼチジン-3-イル)チエノ[3,2-d]ピリミジン-4(3H)-オン CAS No. 2098041-87-1](/img/structure/B1488426.png)

3-(アゼチジン-3-イル)チエノ[3,2-d]ピリミジン-4(3H)-オン

説明

“3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . In some studies, substituted thieno[3,2-d]pyrimidine derivatives have been synthesized via structural modifications of tazemetostat .科学的研究の応用

抗結核薬

チエノ[3,2-d]ピリミジン-4(3H)-オンは、抗マイコバクテリア特性について研究されています。 研究により、特定の誘導体が結核菌株に対して有意な活性を示すことが示されています 。3-(アゼチジン-3-イル)チエノ[3,2-d]ピリミジン-4(3H)-オンのアゼチジン部分は、この活性を高めるために最適化できる可能性があり、結核治療研究の新たな道を提供します。

EZH2阻害剤

チエノ[3,2-d]ピリミジンの誘導体は、癌の進行に関与する酵素EZH2の強力な阻害剤として合成されています 。3-(アゼチジン-3-イル)チエノ[3,2-d]ピリミジン-4(3H)-オンの構造的特徴は、特にリンパ腫や白血病細胞株を標的にする新しい抗腫瘍剤を開発するために改変できます。

シトクロムbdオキシダーゼ阻害

チエノ[3,2-d]ピリミジン-4-アミンは、結核菌のシトクロムbdオキシダーゼの阻害剤として同定されています 。この酵素は、細菌のエネルギー代謝に不可欠であり、魅力的な薬物標的となっています。この化合物は、併用療法で使用できる新しい阻害剤を生成するための足場として役立つ可能性があります。

合成方法論の開発

チエノ[3,2-d]ピリミジン誘導体の合成には、環化反応や汎用性のあるシンソンの使用など、さまざまな戦略が含まれています 。3-(アゼチジン-3-イル)チエノ[3,2-d]ピリミジン-4(3H)-オンは、新しい合成方法論を開発するために使用でき、さまざまな生物活性を持つ新規化合物の発見につながる可能性があります。

生理学的研究のための化学プローブ

チエノ[3,2-d]ピリミジンコアを持つ化合物は、生理学的状態を研究するための化学プローブとして使用されてきました 。この化合物のユニークな構造により、研究者はさまざまな条件下でマイコバクテリアのCyt-bdの機能を調査することができ、細菌の生理学と病原性の理解に役立ちます。

構造活性相関(SAR)探索

チエノ[3,2-d]ピリミジン骨格は、創薬に不可欠なSAR研究に適しています 。3-(アゼチジン-3-イル)チエノ[3,2-d]ピリミジン-4(3H)-オンの構造を体系的に改変することにより、研究者は化合物の構造とその生物活性との関係を探求でき、より効果的な薬物設計につながります。

作用機序

Target of Action

The primary target of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one is the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often associated with the progression of various types of cancers .

Mode of Action

3-(Azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from methylating histones, a process that typically leads to gene silencing. By inhibiting EZH2, the compound can alter gene expression patterns, potentially reversing the progression of diseases like cancer .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathway. This pathway is responsible for the addition of methyl groups to histones, which are proteins that help package DNA into a compact, efficient form inside the nucleus of a cell. When EZH2 is inhibited, the methylation of histones is reduced, leading to changes in the structure of the chromatin and, consequently, gene expression .

Result of Action

The inhibition of EZH2 by 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one can lead to significant changes in gene expression. This can result in the slowing or halting of disease progression, particularly in diseases like cancer where EZH2 is often overexpressed .

生化学分析

Biochemical Properties

3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the enzyme cytochrome bd oxidase, which is involved in the respiratory chain of Mycobacterium tuberculosis . The compound inhibits the activity of cytochrome bd oxidase, leading to a disruption in the energy metabolism of the bacteria. Additionally, 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one has been shown to inhibit the enzyme EZH2, which is involved in the regulation of gene expression through histone methylation . This inhibition results in altered gene expression patterns, contributing to its antitumor activity.

Cellular Effects

The effects of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one on various types of cells and cellular processes are profound. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways and gene expression . Specifically, it affects the PI3K/AKT and MAPK signaling pathways, which are critical for cell survival and proliferation. In Mycobacterium tuberculosis, the inhibition of cytochrome bd oxidase by 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one leads to a decrease in ATP production, impairing the bacteria’s ability to sustain its metabolic functions .

Molecular Mechanism

At the molecular level, 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of cytochrome bd oxidase, inhibiting its enzymatic activity and disrupting the electron transport chain . Additionally, 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one interacts with the SET domain of EZH2, preventing the methylation of histone H3 at lysine 27 (H3K27), which is essential for gene silencing . This inhibition leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions . The compound’s efficacy may decrease over time due to potential adaptive responses by the cells or organisms being studied.

Dosage Effects in Animal Models

The effects of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound exhibits potent antitumor and antimicrobial activities with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The therapeutic window for 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one is relatively narrow, necessitating careful dosage optimization to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, potentially contributing to the compound’s overall biological activity. Additionally, 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one affects metabolic flux by altering the levels of key metabolites involved in energy production and cellular signaling .

Transport and Distribution

Within cells and tissues, 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux across cellular membranes . Additionally, binding proteins such as albumin can influence the compound’s distribution and localization within tissues . These interactions play a crucial role in determining the bioavailability and therapeutic efficacy of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one.

Subcellular Localization

The subcellular localization of 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, post-translational modifications such as phosphorylation and ubiquitination can influence the compound’s localization and stability within cells . Targeting signals and transport mechanisms ensure that 3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one reaches specific cellular compartments, enabling it to exert its biochemical effects effectively.

特性

IUPAC Name |

3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c13-9-8-7(1-2-14-8)11-5-12(9)6-3-10-4-6/h1-2,5-6,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUVWBWQYIEQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=NC3=C(C2=O)SC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

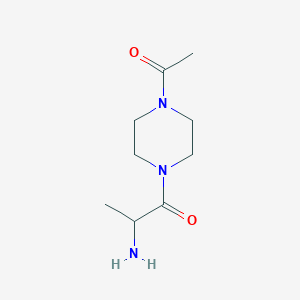

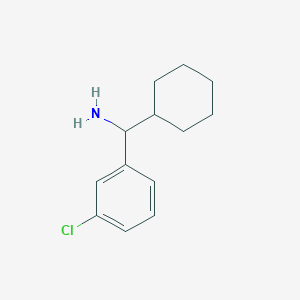

![1-[4-(Pyrrolidine-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1488346.png)

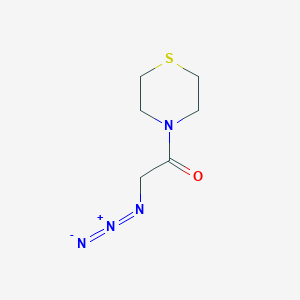

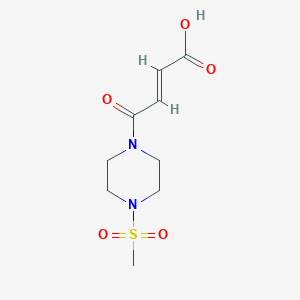

![Ethyl 5-(benzo[d][1,3]dioxol-5-yl)oxazole-2-carboxylate](/img/structure/B1488353.png)

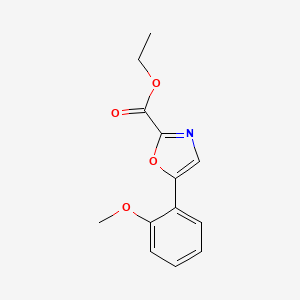

![6-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine](/img/structure/B1488357.png)

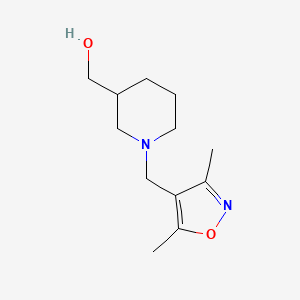

![[1-(Oxolane-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B1488358.png)

![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1488360.png)